molecular formula C12H14ClFN2O B119300 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride CAS No. 84163-16-6

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

Cat. No. B119300
CAS RN: 84163-16-6
M. Wt: 256.7 g/mol
InChI Key: HSOJFILHZZEWJT-UHFFFAOYSA-N
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Description

“5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride” is a chemical compound with the molecular formula C12H14ClFN2O . It is also known by its IUPAC name, 5-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole hydrochloride .


Molecular Structure Analysis

The molecular structure of “5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride” consists of a benzisoxazole ring substituted with a fluorine atom at the 5-position and a piperidinyl group at the 3-position . The hydrochloride indicates the presence of an associated chloride ion, which is common in many pharmaceutical substances to improve their stability or solubility .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 391.8±42.0 °C at 760 mmHg, and a flash point of 190.8±27.9 °C . It has two hydrogen bond acceptors, two hydrogen bond donors, and one freely rotating bond . Its ACD/LogP value is 2.45, indicating its partition coefficient between octanol and water, a measure of its lipophilicity .

Scientific Research Applications

Synthesis and Acetylcholinesterase Inhibition

A notable application of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is in the synthesis of 1,2-benzisoxazole analogues. These analogues have been identified as potent inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests potential uses in the treatment of conditions such as Alzheimer’s disease where acetylcholinesterase activity is a concern (Basappa et al., 2004).

Cholinesterase Inhibitors

Another significant application is the synthesis of cholinesterase inhibitors. Research indicates that benzisoxazole derivatives, including those with the 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole structure, show promising inhibitory activity against acetylcholinesterase from various species. This underlines their potential as therapeutic agents in conditions where cholinesterase activity plays a role (Rangappa & Basappa, 2005).

Antiproliferative Agents

The compound and its derivatives have been explored for antiproliferative activities. Studies reveal that certain modifications, particularly at the N-terminal of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, significantly contribute to antiproliferative effects on various carcinoma cells. This suggests potential applications in cancer therapy (Prasad et al., 2009).

Neuroleptic Activity

This compound has also been studied for its neuroleptic (antipsychotic) activity. Modifications to the benzisoxazole ring and piperidinyl substituents have shown to influence its neuroleptic properties, indicating potential applications in treating psychotic disorders (Strupczewski et al., 1985).

Antimicrobial Studies

Additionally, novel derivatives of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and evaluated for their antimicrobial efficacy. These compounds have shown notable inhibitory activity against a range of pathogenic strains, highlighting their potential as antimicrobial agents (Priya et al., 2005).

Antipsychotic Studies

Benzisoxazole derivatives, including 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, have been evaluated for their antipsychotic properties, specifically in the context of dopamine D2 and serotonin 5HT2 receptors. This research is essential for developing new antipsychotic drugs with minimal extrapyramidal symptoms (Chandra & SharadaA, 2014).

Safety And Hazards

The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2) according to the CLP classification - Regulation (EC) No 1272/2008 . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and seeking medical advice if skin or eye irritation occurs .

properties

IUPAC Name

5-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O.ClH/c13-9-1-2-11-10(7-9)12(15-16-11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOJFILHZZEWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC3=C2C=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383380
Record name 5-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

CAS RN

84163-16-6, 84163-64-4
Record name 5-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 17.5 g of 3-(1-acetyl-4-piperidyl)-5-fluoro-1,2-benzisoxazole and 110 ml of 6N hydrochloric acid was stirred under reflux for 6 hrs. After standing at ambient temperature for ca 12 hrs, a solid was collected, washed with acetone and dried to yield 14.2 g (83%) of product as the hydrochloride salt, mp 297°-299°.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Yield
83%

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